

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorodiphenylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorodiphenylamine

Cat. No.: B1362259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Fluorodiphenylamine**, an important intermediate in organic synthesis. The information herein, including detailed experimental protocols and structured data, is intended to support research, development, and quality control efforts.

Core Physicochemical Properties

3-Fluorodiphenylamine (CAS No: 500-41-4) is an aromatic amine with properties that are crucial for its application in chemical synthesis and potential role in drug development. A summary of its key physicochemical characteristics is presented below.

Property	Value	Units
Molecular Formula	C ₁₂ H ₁₀ FN	-
Molecular Weight	187.21	g/mol
Boiling Point	285.9[1]	°C at 760 mmHg
153-156[2]	°C at 8 Torr	
Density (Predicted)	1.172[1][2]	g/cm ³
Flash Point	126.7[1]	°C
Refractive Index	1.613[1]	-
pKa (Predicted)	-0.12 ± 0.30[2]	-
logP (XLogP3)	3.64[1]	-
Topological Polar Surface Area	12.03	Å ²

Experimental Protocols

The accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. The following sections detail standard methodologies for key experiments relevant to **3-Fluorodiphenylamine**.

1. Determination of Melting Point (Capillary Method)

- Principle: This method determines the temperature range over which a crystalline solid transitions to a liquid.
- Methodology:
 - A small amount of finely powdered, dry **3-Fluorodiphenylamine** is packed into a capillary tube.
 - The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.[3]

2. Determination of Boiling Point (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For solids at room temperature, this is determined by distillation.
- Methodology:
 - A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.
 - A sample of **3-Fluorodiphenylamine** is placed in the distillation flask.
 - The apparatus is heated, and the temperature is monitored. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

3. Determination of pKa (Potentiometric Titration)

- Principle: The pKa, a measure of a molecule's acidity, is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[3]
- Methodology:
 - A precise amount of **3-Fluorodiphenylamine** is dissolved in a suitable solvent (e.g., a methanol/water mixture).
 - The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong acid (given the basicity of the amine) is added in small, precise increments using a burette.

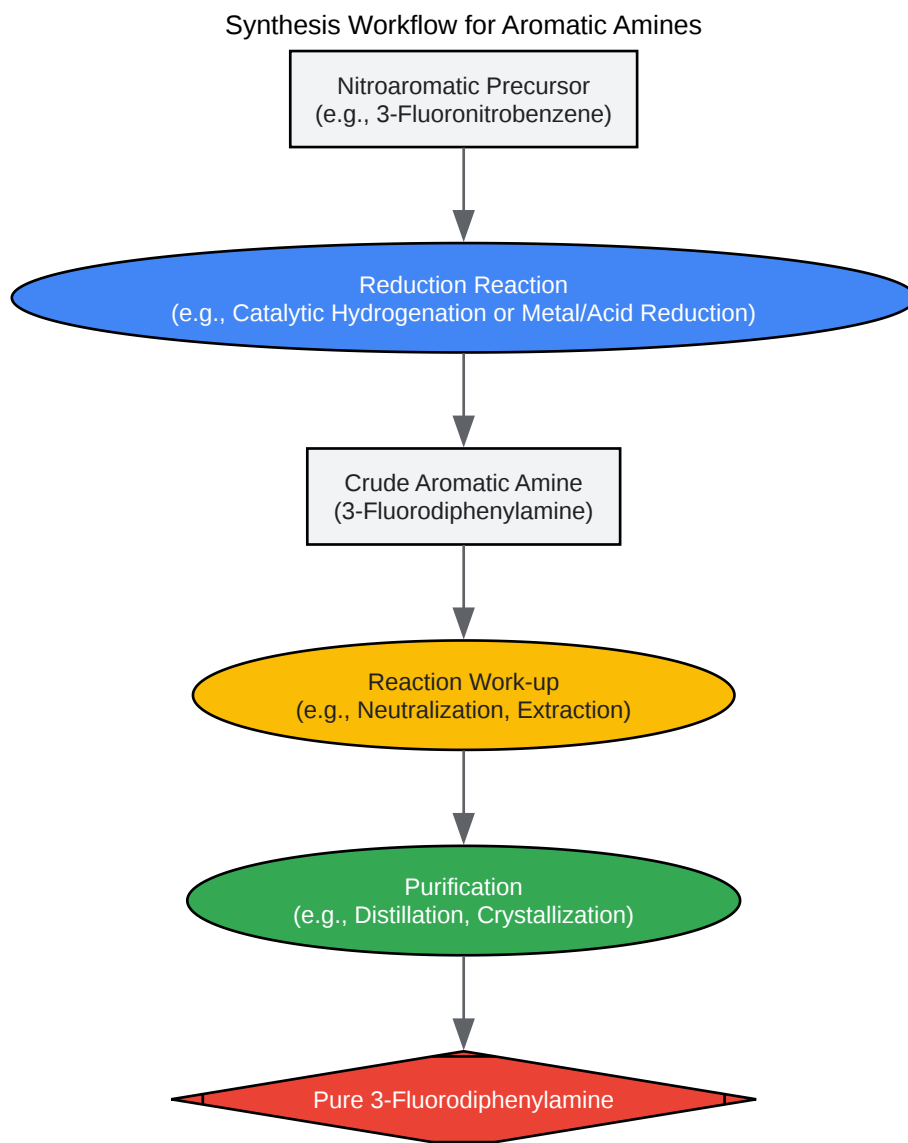
- The pH is recorded after each addition, allowing the system to equilibrate.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point.[\[3\]](#)

4. Determination of logP (Octanol-Water Partition Coefficient)

- Principle: The Shake Flask method is a common technique to determine the logP, which measures the differential solubility of a compound in two immiscible phases, n-octanol and water.
- Methodology:
 - Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
 - Partitioning: A known amount of **3-Fluorodiphenylamine** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
 - Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely. [\[4\]](#)
 - Analysis: The concentration of **3-Fluorodiphenylamine** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
 - Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

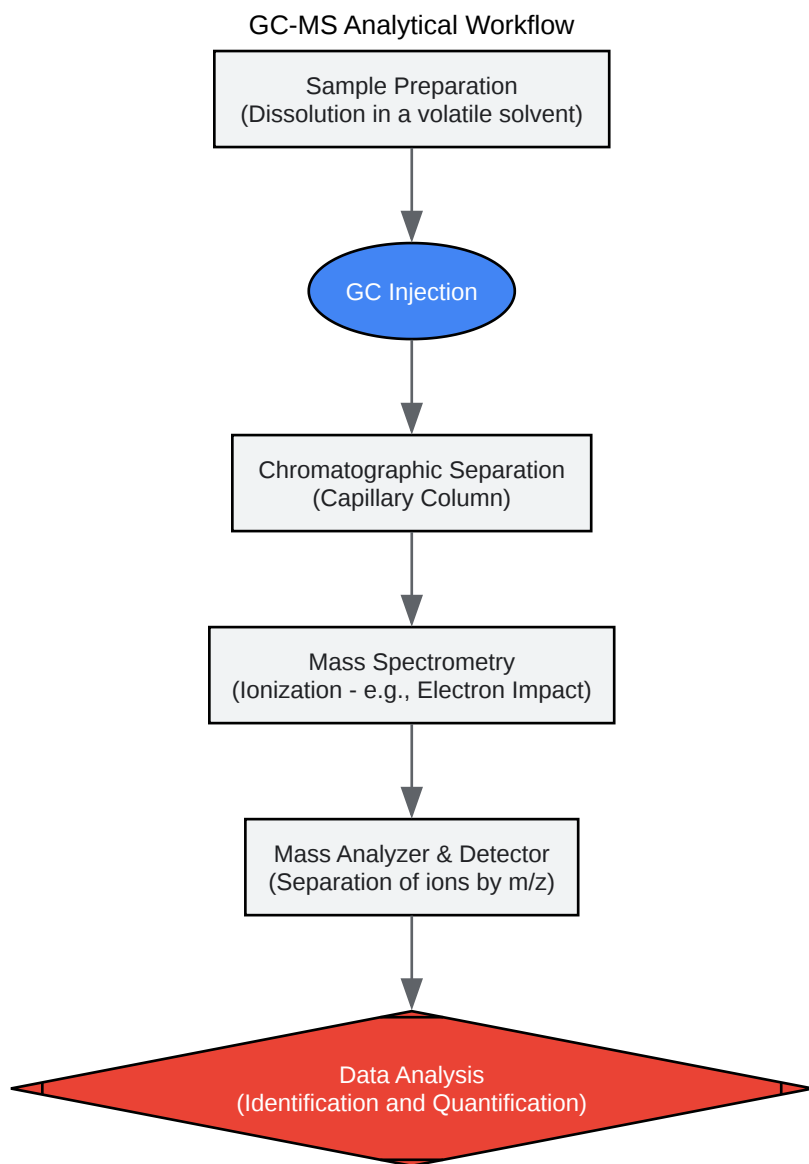
Visualizations

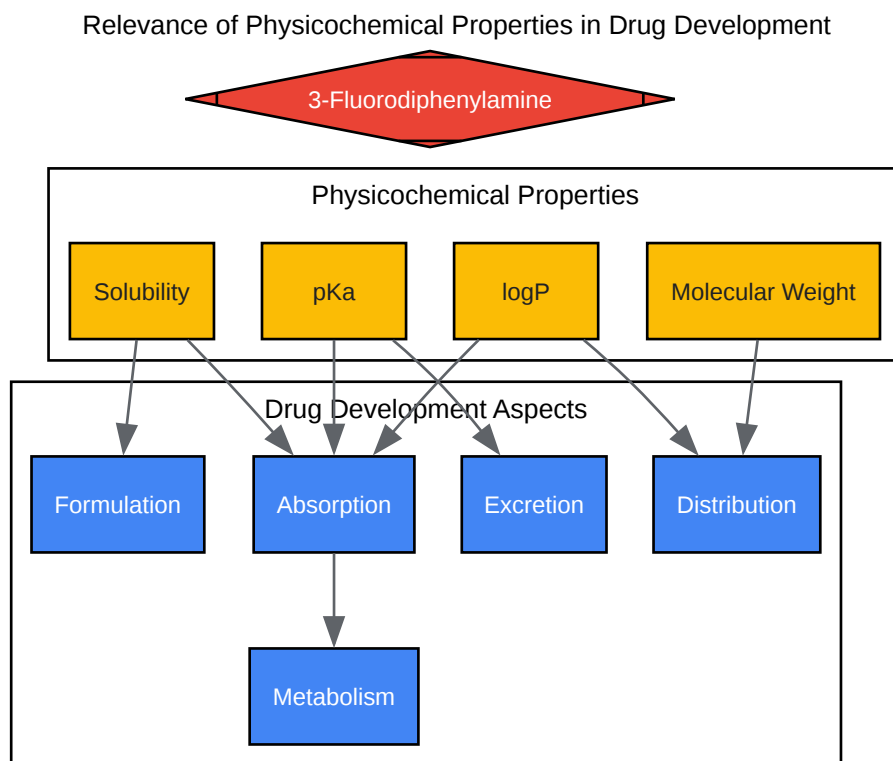
The following diagrams illustrate key workflows and relationships relevant to the study and application of **3-Fluorodiphenylamine**.



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for aromatic amines.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-FLUORODIPHENYLAMINE | 500-41-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorodiphenylamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362259#physicochemical-properties-of-3-fluorodiphenylamine\]](https://www.benchchem.com/product/b1362259#physicochemical-properties-of-3-fluorodiphenylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com